
1-(Bromomethyl)-2-chloro-4-isopropoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-2-chloro-4-isopropoxybenzene is an organic compound with the molecular formula C10H12BrClO. This compound is characterized by a benzene ring substituted with a bromomethyl group, a chlorine atom, and an isopropoxy group. It is a versatile intermediate used in various chemical syntheses and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-2-chloro-4-isopropoxybenzene typically involves the bromination of 2-chloro-4-isopropoxybenzyl alcohol. The reaction is carried out using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents under controlled conditions to ensure selective bromination at the benzylic position .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Bromomethyl)-2-chloro-4-isopropoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation: The compound can be oxidized to form 2-chloro-4-isopropoxybenzaldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the bromomethyl group can yield 2-chloro-4-isopropoxybenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at elevated temperatures.
Oxidation: Conducted in aqueous or organic solvents under acidic or basic conditions.
Reduction: Performed in anhydrous solvents under inert atmosphere to prevent oxidation of the reducing agent.
Major Products:
- Substituted derivatives depending on the nucleophile used.
- 2-chloro-4-isopropoxybenzaldehyde from oxidation.
- 2-chloro-4-isopropoxybenzyl alcohol from reduction .
Applications De Recherche Scientifique
1-(Bromomethyl)-2-chloro-4-isopropoxybenzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Investigated for its potential in drug development and as a precursor for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)-2-chloro-4-isopropoxybenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a good leaving group, facilitating nucleophilic substitution reactions. The chlorine atom and isopropoxy group influence the compound’s electronic properties, affecting its reactivity and interaction with other molecules .
Comparaison Avec Des Composés Similaires
Benzyl Bromide: Similar structure with a bromomethyl group attached to a benzene ring, but lacks the chlorine and isopropoxy substituents.
2-Chloro-4-isopropoxybenzyl Alcohol: Precursor to 1-(Bromomethyl)-2-chloro-4-isopropoxybenzene, differing by the presence of a hydroxyl group instead of a bromomethyl group.
Uniqueness: this compound is unique due to the combination of its substituents, which confer specific reactivity and properties not found in simpler analogs like benzyl bromide. The presence of both electron-withdrawing (chlorine) and electron-donating (isopropoxy) groups makes it a versatile intermediate for various synthetic applications .
Propriétés
Formule moléculaire |
C10H12BrClO |
|---|---|
Poids moléculaire |
263.56 g/mol |
Nom IUPAC |
1-(bromomethyl)-2-chloro-4-propan-2-yloxybenzene |
InChI |
InChI=1S/C10H12BrClO/c1-7(2)13-9-4-3-8(6-11)10(12)5-9/h3-5,7H,6H2,1-2H3 |
Clé InChI |
KQNBZSOBSRPVMN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC(=C(C=C1)CBr)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


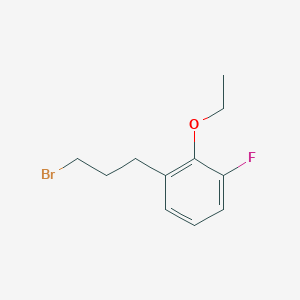
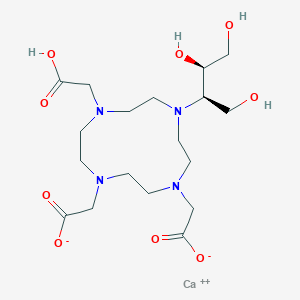
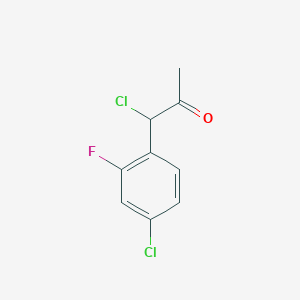
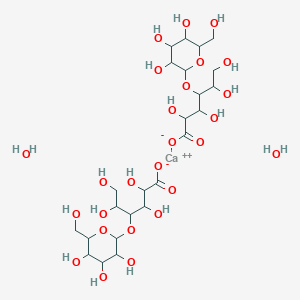
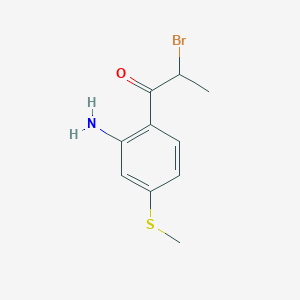
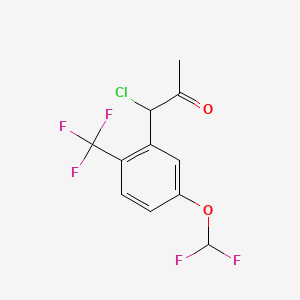

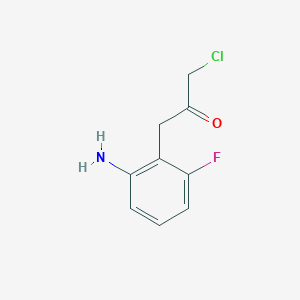
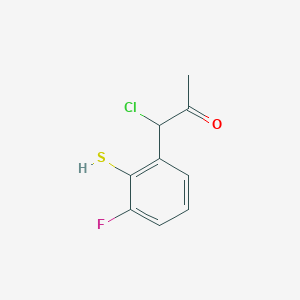
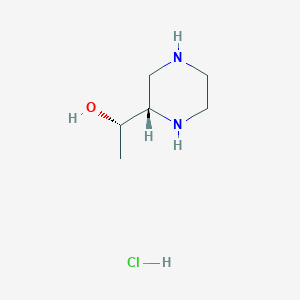

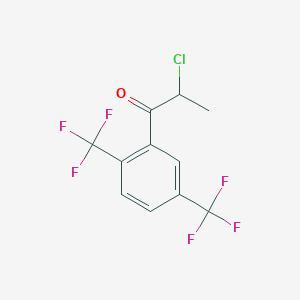
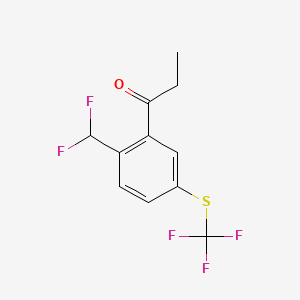
![[(10S,13S)-17-acetyloxy-10,13-dimethyl-2,16-di(piperidin-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14053189.png)
